Boc-cys(trt)-osu
Overview
Description
“Boc-cys(trt)-osu” is a compound with the linear formula (C6H5)3CSCH2CH [NHCO2C (CH3)3]CO2H . It is a white to slight yellow to beige powder .
Synthesis Analysis
The synthesis of “Boc-cys(trt)-osu” involves increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . A paper discusses the use of tert-butyloxycarbonyl-protected amino acid ionic liquids in dipeptide synthesis .Molecular Structure Analysis
The molecular structure of “Boc-cys(trt)-osu” is represented by the linear formula (C6H5)3CSCH2CH [NHCO2C (CH3)3]CO2H . Its molecular weight is 463.59 .Chemical Reactions Analysis
The chemical reactions involving “Boc-cys(trt)-osu” are facilitated by the use of protecting groups for the cysteine thiol group . The Mmt group displays orthogonality to multiple Cys protecting groups, including t Bu, 84 Dpm, 75 oNv, 142 S t Bu, 84 and Acm .Physical And Chemical Properties Analysis
“Boc-cys(trt)-osu” is a white to slight yellow to beige powder . It has an optical rotation α 25/D (c=1 in ethanol) of +23.5 - +28.5 ° . It is clearly soluble in 1 mmole in 2 ml DMF .Scientific Research Applications
“Boc-cys(trt)-osu” is a protected form of the amino acid cysteine . The “Boc” (tert-butyloxycarbonyl) and “trt” (trityl) groups are protecting groups used in peptide synthesis . These protecting groups prevent unwanted reactions at the amino and thiol groups of cysteine during the synthesis process .
- Specific Scientific Field : Peptide and Protein Science
- Summary of the Application : “Boc-cys(trt)-osu” is used in the synthesis of peptides and proteins. The protecting groups allow for the selective formation of peptide bonds without unwanted side reactions .
- Methods of Application/Experimental Procedures : In solid-phase peptide synthesis (SPPS), the amino acid “Boc-cys(trt)-osu” is added to a growing peptide chain in a step-wise fashion. The “Boc” group is removed under acidic conditions, allowing the next amino acid to be added. The “trt” group is removed under stronger acidic conditions when the peptide synthesis is complete .
- Results/Outcomes : The use of “Boc-cys(trt)-osu” in peptide synthesis has enabled the production of complex peptides and proteins, including those with disulfide bonds .
- Specific Scientific Field : Drug Delivery
- Summary of the Application : “Boc-cys(trt)-osu” has been used in the fabrication of nanobowl infused core–shell like microstructures for pH switchable on-demand anti-cancer drug delivery . These structures are formed from a single amino acid mimetic, N - (9-fluorenylmethoxycarbonyl)- S -triphenylmethyl- L -cysteine, following continuous-flow microfluidics enabled supramolecular self-assembly .
- Methods of Application/Experimental Procedures : The nanobowls were further infused into a vesicular shell consisting of the amino acid “Boc-cys(trt)-osu”, carrying dual acid labile groups, the triphenylmethyl and the tert-butyloxycarbonyl groups . The presence of pH-responsive shells bestowed the core–shell nanobowl like structures with the ability to actively tune their surface pore opening and closing in response to environmental pH switch .
- Results/Outcomes : The particles were loaded with doxorubicin (Dox) with an encapsulation efficiency of 42% . Dox loaded nanobowls exhibited enhanced efficacy in C6 glioma cells . Additionally, when tested in an animal model of glioblastoma, the nanoformulations demonstrated significantly higher retardation of tumour growth as compared to free Dox .
- Specific Scientific Field : Protein Modification
- Summary of the Application : “Boc-cys(trt)-osu” has been used in the development of new methodologies for site-selective protein modification . This involves the selective modification of certain amino acids in a protein, which can be used to alter the protein’s properties or introduce new functionalities .
- Methods of Application/Experimental Procedures : The protein to be modified is first synthesized using “Boc-cys(trt)-osu” as one of the amino acids. After the protein synthesis is complete, the “trt” group is selectively removed under strong acidic conditions, revealing a free thiol group. This thiol group can then react with a variety of reagents to introduce new functionalities to the protein .
- Results/Outcomes : The use of “Boc-cys(trt)-osu” in protein modification has enabled the development of new methodologies for site-selective protein modification . This has potential applications in various fields, including drug delivery, bioconjugation, and the study of protein function .
Safety And Hazards
Future Directions
The future directions of “Boc-cys(trt)-osu” involve the development of increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . This will facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O6S/c1-30(2,3)38-29(37)32-25(28(36)39-33-26(34)19-20-27(33)35)21-40-31(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25H,19-21H2,1-3H3,(H,32,37)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXAKJALBJDZTP-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118115 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401118115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-cys(trt)-osu | |
CAS RN |
75179-29-2 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75179-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401118115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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